

Spectroscopic Characterization of 6-Bromo-4-methoxypicolinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-4-methoxypicolinic acid

Cat. No.: B1526016

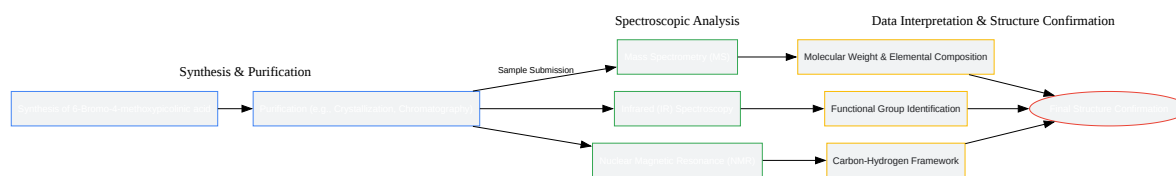
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Introduction

6-Bromo-4-methoxypicolinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its potential as a versatile building block in the synthesis of novel therapeutic agents. The precise elucidation of its molecular structure is paramount for its application in synthetic protocols and for understanding its physicochemical properties. This technical guide provides an in-depth analysis of the expected spectroscopic data for **6-Bromo-4-methoxypicolinic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in the public domain, this guide synthesizes predicted data based on established principles of spectroscopy and data from analogous structures. This approach serves as a valuable tool for researchers in confirming the identity and purity of synthesized **6-Bromo-4-methoxypicolinic acid**.

Workflow for Spectroscopic Analysis

The structural elucidation of a novel or sparsely characterized compound like **6-Bromo-4-methoxypicolinic acid** follows a logical and integrated spectroscopic workflow. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.



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Caption: Workflow for the spectroscopic elucidation of **6-Bromo-4-methoxypicolinic acid**.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the number and connectivity of hydrogen atoms in a molecule. For **6-Bromo-4-methoxypicolinic acid**, the ¹H NMR spectrum is expected to be relatively simple, providing key information about the substitution pattern on the pyridine ring.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~13.5	Singlet (broad)	1H	-COOH
~7.8	Singlet	1H	H-5
~7.3	Singlet	1H	H-3
~3.9	Singlet	3H	-OCH ₃

Interpretation and Rationale:

- **Carboxylic Acid Proton (-COOH):** The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 13 ppm in DMSO-d₆. This is due to the deshielding effect of the carbonyl group and hydrogen bonding with the solvent.
- **Aromatic Protons (H-3 and H-5):** The pyridine ring contains two aromatic protons. The proton at the 5-position (H-5) is adjacent to the electron-withdrawing bromine atom and is expected to be the most downfield of the two. The proton at the 3-position (H-3) is ortho to the carboxylic acid group and meta to the methoxy group. Due to the anisotropic effect of the carbonyl group and the electron-donating nature of the methoxy group, its chemical shift is predicted to be slightly upfield compared to H-5. In the absence of adjacent protons, both are expected to appear as singlets.
- **Methoxy Protons (-OCH₃):** The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their chemical shift is anticipated to be around 3.9 ppm, which is typical for methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. The predicted ¹³C NMR spectrum of **6-Bromo-4-methoxypicolinic acid** will show distinct signals for each of the seven carbon atoms.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Carboxylic Acid)
~163	C-4
~150	C-2
~145	C-6
~115	C-5
~110	C-3
~56	-OCH ₃

Interpretation and Rationale:

- **Carbonyl Carbon (C=O):** The carbon of the carboxylic acid will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.
- **Ring Carbons (C-2, C-4, C-6):** The carbons directly attached to heteroatoms (N, O, Br) will have distinct chemical shifts. C-4, bonded to the oxygen of the methoxy group, is expected to be significantly downfield. C-2, adjacent to the nitrogen and the carboxylic acid, will also be downfield. C-6, attached to the bromine atom, will have its chemical shift influenced by the heavy atom effect of bromine.
- **Ring Carbons (C-3, C-5):** The carbons bearing hydrogen atoms will be further upfield. Their precise chemical shifts are influenced by the combined electronic effects of the substituents on the ring.
- **Methoxy Carbon (-OCH₃):** The carbon of the methoxy group will appear at the most upfield region of the spectrum, which is characteristic of sp³ hybridized carbons bonded to an oxygen atom.

For comparison, the related compound 6-bromo-3-hydroxy-4-methoxypicolinic acid shows ¹³C NMR signals in DMSO-d₆ at δ 170.1 (CO₂H), 156.6 (C4), 149.1 (C3), 130.2 (C2 or C6), 129.9 (C2 or C6), 114.5 (C5), and 56.8 (OMe).[1] This data supports the general chemical shift regions predicted for **6-Bromo-4-methoxypicolinic acid**.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of **6-Bromo-4-methoxypicolinic acid** is expected to show characteristic absorption bands for the carboxylic acid, methoxy, and pyridine ring functionalities.

Predicted IR Absorption Bands (cm^{-1})

Wavenumber (cm^{-1})	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1470	Medium	C=C and C=N ring stretching (Pyridine)
~1250	Strong	C-O stretch (Aryl Ether)
~1050	Medium	C-O stretch (Carboxylic Acid)
~850	Medium	C-H out-of-plane bending (Aromatic)
~650	Medium	C-Br stretch

Interpretation and Rationale:

- O-H Stretch:** The most prominent feature will be a very broad absorption band in the 3300-2500 cm^{-1} region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
- C=O Stretch:** A strong, sharp absorption band around 1700 cm^{-1} is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.
- Pyridine Ring Vibrations:** The aromatic pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1600-1470 cm^{-1} region.

- **C-O Stretches:** A strong band around 1250 cm^{-1} is expected for the asymmetric C-O stretching of the aryl ether (methoxy group). The C-O stretch of the carboxylic acid will likely appear around 1050 cm^{-1} .
- **C-Br Stretch:** The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically around 650 cm^{-1} .

The IR spectra of picolinic acids generally show these characteristic features, confirming the presence of the carboxylic acid and pyridine moieties.[\[2\]](#)[\[3\]](#)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For **6-Bromo-4-methoxypicolinic acid** ($\text{C}_7\text{H}_6\text{BrNO}_3$), the expected molecular weight is approximately 230.95 g/mol .

Predicted Mass Spectrometry Data (Electron Impact - EI)

m/z	Interpretation
231/233	Molecular ion peak (M^+ , M^{+2})
216/218	$[\text{M} - \text{CH}_3]^+$
188/190	$[\text{M} - \text{COOH}]^+$
152	$[\text{M} - \text{Br}]^+$

Interpretation and Rationale:

- **Molecular Ion Peak:** Due to the presence of a bromine atom, which has two major isotopes (^{79}Br and ^{81}Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks (an isotopic doublet) of roughly equal intensity at m/z 231 and 233. This is a definitive indicator of the presence of one bromine atom in the molecule.
- **Fragmentation Pattern:** Under electron impact ionization, the molecule is expected to fragment in a predictable manner.

- Loss of a Methyl Radical: Fragmentation of the methoxy group can lead to the loss of a methyl radical ($\bullet\text{CH}_3$), resulting in a fragment ion at m/z 216/218.
- Loss of the Carboxyl Group: Decarboxylation, the loss of the carboxyl group as a radical ($\bullet\text{COOH}$), would produce a fragment at m/z 188/190.
- Loss of Bromine: Cleavage of the carbon-bromine bond would result in the loss of a bromine radical ($\bullet\text{Br}$), leading to a fragment ion at m/z 152.

The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. For instance, the related compound 6-bromo-3-hydroxy-4-methoxypicolinic acid shows a calculated HRMS-ESI (m/z) $[\text{M}+\text{H}]^+$ of 246.948, which was experimentally found to be 246.948.[1]

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of **6-Bromo-4-methoxypicolinic acid**. By combining the insights from ^1H NMR, ^{13}C NMR, IR, and MS, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate. While the data presented herein is largely predictive, it is grounded in well-established spectroscopic principles and comparative data from analogous structures, offering a reliable reference for scientists and professionals in the field of drug development and organic synthesis.

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